1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde

Description

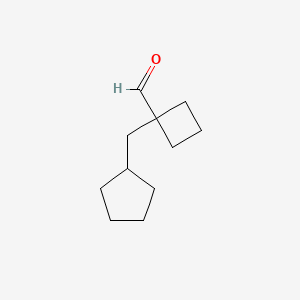

1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a cyclopentylmethyl substituent. The aldehyde functional group (-CHO) renders it reactive in condensation and nucleophilic addition reactions, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h9-10H,1-8H2 |

InChI Key |

ZFLAOBVGTJVMNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2(CCC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutylmethyl chloride with cyclopentylmagnesium bromide, followed by oxidation of the resulting alcohol to the aldehyde. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Cyclobutylmethyl chloride, cyclopentylmagnesium bromide, and an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid

Reduction: NaBH₄ in methanol, LiAlH₄ in ether

Substitution: Grignard reagents, organolithium reagents

Major Products

Oxidation: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid

Reduction: 1-(Cyclopentylmethyl)cyclobutanol

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and the development of new chemical entities.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cyclopentylmethyl (Target Compound): The bulky aliphatic substituent likely enhances lipophilicity (higher logP), favoring nonpolar solvent solubility.

- 3-Methylbut-3-enyl (C₁₀H₁₆O, ): The alkenyl group may confer reactivity in polymerization or cycloaddition reactions but was discontinued, possibly due to instability.

- Oxolan-2-yl (C₉H₁₄O₂, ): The tetrahydrofuran-derived substituent adds ether oxygen, enhancing polarity and hydrogen-bonding capacity.

Stability and Reactivity

- Aldehydes with bulky substituents (e.g., cyclopentylmethyl) may exhibit steric hindrance, slowing nucleophilic attacks compared to smaller analogs like the oxolan-2-yl derivative.

- The hydroxypropyl substituent introduces susceptibility to oxidation, whereas the naphthalen-2-yl group may stabilize the aldehyde via resonance effects.

Biological Activity

1-(Cyclopentylmethyl)cyclobutane-1-carbaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions that utilize cyclopentylmethyl precursors. The synthetic route often includes the formation of cyclobutane rings followed by aldehyde functionalization. Detailed methods for synthesizing similar compounds can be found in the literature, where various catalysts and reaction conditions are optimized for yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Anticancer Properties : Research has shown that derivatives of cyclobutane compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology.

- Neurological Effects : Some studies have hinted at neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.1 |

| MCF7 (Breast) | 4.8 |

| HeLa (Cervical) | 6.3 |

The IC50 values indicate that the compound has promising anticancer properties, particularly against lung and breast cancer cells.

Neuroprotective Studies

Research focusing on neuroprotection revealed that this compound may inhibit amyloid beta aggregation, a key factor in Alzheimer’s disease pathology. A notable study reported an IC50 value of 10 µM for amyloid beta inhibition, suggesting its potential utility in neurodegenerative disease therapies.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymatic pathways.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through mitochondrial pathways or by inhibiting proliferative signaling pathways.

- Neuroprotective Mechanism : The inhibition of amyloid beta aggregation suggests that it may stabilize neuronal function and protect against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.